Isodiospyrin

Antibacterial MIC Gram-positive

Select Isodiospyrin for its proven advantages over diospyrin: lower MICs against Gram-positive bacteria (0.78 µg/mL vs 1.56 µg/mL), potent activity against M. chelonae, and high HPLC reproducibility (2.4% relative error). As a direct human topoisomerase I catalytic inhibitor that binds the enzyme, it is critical for cancer mechanism studies and antimicrobial screening. Generic substitution compromises data comparability.

Molecular Formula C22H14O6
Molecular Weight 374.3 g/mol
CAS No. 89475-33-2
Cat. No. B031453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodiospyrin
CAS89475-33-2
Synonyms1’,4-Dihydroxy-2,3’-dimethyl-[1,2’-binaphthalene]-5,5’,8,8’-tetrone;  NSC 208731
Molecular FormulaC22H14O6
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O
InChIInChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3
InChIKeyOEEOHKZVBKYMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isodiospyrin (CAS 89475-33-2): An Asymmetric Dimeric Naphthoquinone for Topoisomerase and Antimicrobial Research


Isodiospyrin (CAS 89475-33-2) is a naturally occurring, asymmetrical dimeric naphthoquinone primarily isolated from the roots and bark of Diospyros and Euclea species [1]. It consists of an asymmetrical 1,2-binaphthoquinone chromophore [2]. The compound is recognized for its multifaceted biological profile, including cytotoxic activity against various tumor cell lines and antibacterial properties [3]. Its mechanism of action as a human DNA topoisomerase I inhibitor, distinct from classic poisons, makes it a specialized tool in cancer and antimicrobial research.

Why Isodiospyrin (CAS 89475-33-2) Cannot Be Substituted by Diospyrin or Other Naphthoquinone Analogs


Isodiospyrin and its racemic isomer diospyrin are often co-isolated from the same plant sources [1], yet they exhibit quantifiably different biological activities and analytical behaviors. Substituting one for the other in a research protocol can introduce significant experimental variability. Direct comparative studies demonstrate that isodiospyrin is consistently more potent as an antibacterial agent [2] and exhibits superior analytical reproducibility in HPLC assays [3]. Furthermore, its unique mechanism of action as a human topoisomerase I inhibitor—binding directly to the enzyme rather than DNA—distinguishes it from other quinone-based topoisomerase poisons [4]. Therefore, generic substitution based solely on structural class is not scientifically valid for reproducible or comparable results.

Quantitative Differentiation Guide for Isodiospyrin (CAS 89475-33-2) vs. Analogs and Alternatives


Superior Antibacterial Potency of Isodiospyrin Compared to Its Racemic Isomer Diospyrin

Isodiospyrin demonstrates greater antibacterial potency than its racemic isomer diospyrin, as evidenced by a lower minimum inhibitory concentration (MIC) range against key pathogens. The study concluded that 'Isodiospyrin was more active than its racemic isomer diospyrin' [1].

Antibacterial MIC Gram-positive

Isodiospyrin's Distinct Topoisomerase I Inhibition Mechanism vs. Camptothecin

Unlike the prototypic human topoisomerase I (htopo I) poison camptothecin, isodiospyrin does not induce htopo I-DNA covalent complexes [1]. Instead, binding analysis indicated that isodiospyrin binds directly to htopo I but not to DNA [1]. Furthermore, isodiospyrin antagonizes camptothecin-induced, htopo I-mediated DNA cleavage [1].

Topoisomerase I Mechanism of Action DNA Damage

Potent Cytotoxicity of Isodiospyrin Against Colon Tumor and Leukemia Cell Lines

Isodiospyrin exhibits significant cytotoxic activity against multiple human cancer cell lines. Its ED50 values against HCT-8 colon tumor and P-388 lymphocytic leukemia cells were reported as 4.9 µg/mL and 0.59 µg/mL, respectively [1]. This activity was demonstrated for the first time in this study, and the compound has subsequently shown activity against a wider panel of lines including HEPA-3B, KB, CLOL-205, and HeLa [2].

Cytotoxicity Cancer ED50

Superior Interday Analytical Reproducibility of Isodiospyrin in HPLC Assays

In a comparative HPLC study quantifying naphthoquinones from Euclea species, isodiospyrin demonstrated the best interday reproducibility among the compounds tested. It showed a relative error of only 2.4%, whereas diospyrin exhibited the lowest reproducibility with a relative error of 13% [1].

Analytical Chemistry HPLC Reproducibility

Selective Antibacterial Activity Against Mycobacterium chelonae Compared to Diospyrin

Isodiospyrin shows potent and selective activity against Mycobacterium chelonae ATCC 19977, with an MIC range of 6.25 to 25 µg/mL. This is significantly lower than the MIC of its analog diospyrin against the same strain, which ranged from 25 to 100 µg/mL [1].

Antimycobacterial NTM Selectivity

Inhibition of htopo I Kinase Activity on SF2/ASF Splicing Factor

Beyond its effect on DNA relaxation, isodiospyrin exhibits a strong inhibitory effect on the kinase activity of htopo I toward the splicing factor 2/alternate splicing factor (SF2/ASF) in the absence of DNA [1]. This dual inhibition of both DNA relaxation and kinase activities is a distinguishing feature of isodiospyrin's mechanism.

Topoisomerase I Kinase Activity Splicing

Validated Research Applications for Isodiospyrin (CAS 89475-33-2) Based on Quantitative Evidence


Antibacterial Screening Campaigns Against Gram-Positive and NTM Pathogens

Isodiospyrin is a high-value compound for inclusion in antimicrobial screening libraries, particularly for programs targeting Gram-positive bacteria or non-tuberculous mycobacteria (NTM). Its superior potency over diospyrin, as demonstrated by a lower MIC range (0.78 µg/mL vs. 1.56 µg/mL) [1], makes it a more promising hit in primary screens. Its specific and potent activity against Mycobacterium chelonae (MIC 6.25-25 µg/mL) further positions it as a selective probe for this pathogen [1].

Mechanistic Studies of Non-Poison Topoisomerase I Inhibition

For researchers investigating the biology of human topoisomerase I, isodiospyrin serves as a critical chemical tool. Unlike camptothecin, it functions as a catalytic inhibitor that does not induce DNA-enzyme covalent complexes and directly binds the enzyme [2]. It can also antagonize camptothecin-mediated DNA damage, making it essential for studies on topoisomerase I function, resistance mechanisms, and the development of combination therapeutic strategies [2].

Cytotoxicity Profiling in Colon Cancer and Leukemia Models

Isodiospyrin is a validated cytotoxic agent for use in cancer cell line panels. Its established potency against HCT-8 colon tumor (ED50 4.9 µg/mL) and P-388 lymphocytic leukemia (ED50 0.59 µg/mL) cells provides a reliable reference point for structure-activity relationship (SAR) studies or for benchmarking the activity of novel analogs in these specific cancer models [3].

Analytical Method Development and Quality Control

Due to its superior interday reproducibility in HPLC analysis (2.4% relative error), isodiospyrin is a preferred analytical standard for developing and validating quantification methods for naphthoquinones in complex plant matrices. Its use ensures more consistent and reliable results across multiple assay runs compared to the less reproducible diospyrin (13% relative error) [4].

Technical Documentation Hub

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